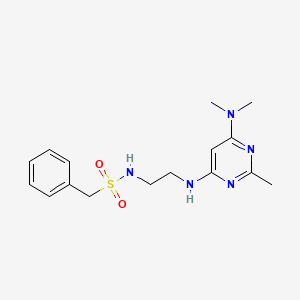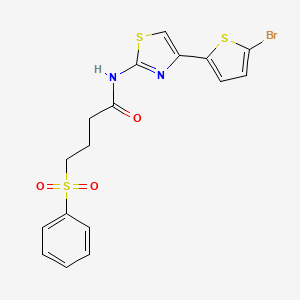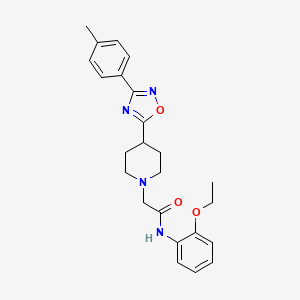
2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione, is a molecule that incorporates several heterocyclic structures, including thiophene, oxadiazole, and isoindoline dione moieties. These structural features are known to contribute to a variety of physical and chemical properties, making such compounds of interest in fields like optoelectronics and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the heterocyclic systems followed by their incorporation into the final molecular scaffold. For example, the synthesis of 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione was achieved using both traditional and microwave-assisted methods, with the latter providing a high yield under optimized conditions . Similarly, the synthesis of 1,3,4-oxadiazole derivatives from homophthalic anhydride demonstrates the versatility of starting materials and reaction conditions that can be employed to construct such complex molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information on the crystalline structure and conformation . Additionally, computational methods like density functional theory (DFT) are used to predict and compare molecular geometries and vibrational frequencies, which can be validated against experimental data .
Chemical Reactions Analysis
Compounds with isoindoline-1,3-dione cores can undergo various chemical reactions. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel spiro-linked and imidazoline derivatives, showcasing the reactivity of such compounds towards nucleophilic addition and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and conjugated systems within the molecule can lead to interesting photophysical and electrochemical properties, as seen in thiophene substituted 1,3,4-oxadiazole derivatives, which have potential applications in optoelectronics . The study of these properties often involves a combination of experimental techniques like fluorescence spectroscopy and cyclic voltammetry, supported by theoretical calculations .
Scientific Research Applications
Synthesis and Characterization
- The development of effective methods for the synthesis of compounds with 1,2,4-oxadiazole structures has been explored, demonstrating the utility of these compounds as starting materials for the preparation of various aromatic acids and related compounds, further highlighting their significance in chemical synthesis and material science (V. Tkachuk et al., 2020).
Applications in Optoelectronics and Photovoltaics
- Research on 1,8-naphthalimide derivatives, including compounds containing oxadiazole and thiadiazole, has shown their effectiveness as reversible colorimetric and fluorescent chemosensors for ion detection. This demonstrates the potential of these compounds in the development of sensors and devices that require specific ion detection capabilities (Liang Zhang et al., 2020).
- Novel conjugated polymers incorporating thiophene and oxadiazole derivatives have been developed, showing promising optoelectronic properties for applications in photonic devices due to their ambipolar and multichromic characteristics, alongside broad spectral absorptions and low-lying molecular orbitals (Seza Goker et al., 2020).
Chemical Sensors and Photophysical Properties
- The photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied, highlighting their potential as candidates for organic light-emitting diodes (OLEDs), solar cells, chemosensors, and in the detection of explosives. This is due to their favorable absorption and emission properties, alongside their ability to interact with various solvents, indicating a broad range of applicability in optoelectronic applications (M. Thippeswamy et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are the dopamine receptor D2 and acetylcholinesterase (AChE) . These receptors play crucial roles in the nervous system. The dopamine receptor D2 is involved in motor control, reward, and reinforcement, while AChE is a key enzyme involved in the termination of nerve transmission at cholinergic synapses .
Mode of Action
This compound interacts with its targets by binding to their allosteric sites . In the case of the dopamine receptor D2, it modulates the receptor’s activity, potentially influencing motor control and reward mechanisms . For AChE, the compound acts as an inhibitor, preventing the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh), thus prolonging the action of ACh at cholinergic synapses .
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 and AChE affects several biochemical pathways. By modulating the activity of the dopamine receptor D2, it can influence the dopaminergic pathways involved in motor control and reward . By inhibiting AChE, it affects the cholinergic pathway, leading to an increase in the levels of ACh, a neurotransmitter associated with memory and learning .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been predicted in silico . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. By modulating the dopamine receptor D2, it could potentially influence behaviors associated with this receptor, such as motor control and reward . By inhibiting AChE, it could potentially enhance cognitive function by increasing the levels of ACh .
Future Directions
properties
IUPAC Name |
2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-22-13)12-6-3-9-23-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXRYGLEBGWFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)
![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)
